molecular formula C25H36O3 B601981 Estradiol 3-Enanthate CAS No. 55540-97-1

Estradiol 3-Enanthate

Cat. No.: B601981
CAS No.: 55540-97-1
M. Wt: 384.56
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Estradiol 3-Enanthate, also known as Estradiol Enanthate, is a synthetic estrane steroid and a long-lasting prodrug of estradiol in the body . The primary target of this compound is the estrogen receptor , which is found in various tissues in the body such as the female reproductive organs, breasts, hypothalamus, and pituitary .

Mode of Action

This compound, being an estrogen, acts as an agonist of the estrogen receptor . It enters target cells freely and interacts with the estrogen receptor. When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA .

Biochemical Pathways

The activation of the estrogen receptor by this compound can influence various biochemical pathways. For instance, the follicle-stimulating hormone (FSH) pathway can influence the synthesis of estrogen by altering the activity of aromatase . FSH activates the FSH receptor, leading to the activation of the cAMP/PKA pathway, and finally inducing the expression of aromatase .

Pharmacokinetics

This compound is commonly administered via intramuscular injection, and it has high bioavailability when administered this way . It is metabolized in the liver, blood, and tissues via cleavage by esterases . The metabolites include estradiol, heptanoic acid, and other metabolites of estradiol . The elimination half-life of this compound is approximately 5.6–7.5 days , and its duration of action is about 20–30 days .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it has been found to cause atrophy of the ovary, inhibition of follicular development, and irregular estrous cycles in female rats . In male rats, it leads to gonadal atrophy and suppression of spermatogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the crystallization of the compound, which in turn can affect its bioavailability . Additionally, the compound’s action can be influenced by the presence of other substances in the body, such as other hormones or drugs .

Biochemical Analysis

Biochemical Properties

Estradiol 3-Enanthate is an estrogen and hence is an agonist of the estrogen receptor, the biological target of estrogens like estradiol . It is metabolized in the liver, blood, and tissues via cleavage by esterases . The metabolites include estradiol, heptanoic acid, and metabolites of estradiol .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Once the estrogen receptor has bound to its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the estrogen receptor, and this complex can then enter the nucleus of the target cell, regulating gene transcription and formation of messenger RNA . This process influences the production of specific proteins that express the effect of estradiol upon the target cell .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a high bioavailability when administered intramuscularly . The elimination half-life is between 5.6 to 7.5 days , and the duration of action is approximately 20 to 30 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In a study using male rats, it was found that administration of this compound significantly modified body characteristics, producing a feminizing change without altering blood pressure or generating harmful metabolic parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, blood, and tissues via cleavage by esterases into estradiol, heptanoic acid, and metabolites of estradiol .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a high bioavailability when administered intramuscularly . It is predominantly found in the nuclear fraction .

Subcellular Localization

This compound is predominantly localized in the nucleus in both hormone-stimulated and untreated cells . Upon addition of an agonist, this compound forms numerous nuclear focal accumulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol 3-Enanthate is synthesized by esterifying estradiol with enanthic acid (heptanoic acid). The reaction typically involves the use of an acid catalyst and an organic solvent. The process can be summarized as follows:

    Reactants: Estradiol and enanthic acid.

    Catalyst: Acid catalyst such as sulfuric acid.

    Solvent: Organic solvent like toluene or dichloromethane.

    Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix estradiol and enanthic acid.

    Purification: The product is purified using techniques like recrystallization or chromatography to remove impurities.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Estradiol 3-Enanthate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield estradiol and enanthic acid.

    Oxidation: Estradiol can be oxidized to form estrone.

    Reduction: Estrone can be reduced back to estradiol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Hydrolysis: Estradiol and enanthic acid.

    Oxidation: Estrone.

    Reduction: Estradiol.

Scientific Research Applications

Estradiol 3-Enanthate has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its role in cellular processes and hormone regulation.

    Medicine: Used in hormone replacement therapy and contraceptive formulations.

    Industry: Employed in the pharmaceutical industry for the production of hormonal medications.

Comparison with Similar Compounds

Estradiol 3-Enanthate is often compared with other estrogen esters such as:

Uniqueness

This compound is unique due to its long duration of action and its use in combination injectable contraceptives. Its ester chain allows for a slow and sustained release of estradiol, making it effective for long-term hormone therapy .

Biological Activity

Estradiol 3-enanthate (EEn) is a synthetic form of the natural hormone estradiol, primarily used in hormone replacement therapy (HRT) and for transgender hormone therapy. This article explores its biological activity, pharmacokinetics, clinical applications, and safety profile, supported by diverse research findings and data tables.

This compound is an ester of estradiol, which allows for a prolonged release of the active hormone following intramuscular injection. The chemical modification enhances its lipophilicity, leading to a slower absorption rate compared to unmodified estradiol. Upon administration, EEn is hydrolyzed by esterases to release estradiol, which then binds to estrogen receptors (ERα and ERβ) to exert its biological effects.

Pharmacokinetics

The pharmacokinetic profile of estradiol enanthate is characterized by a long half-life and sustained serum levels. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityHigh (after IM injection)
Half-life5.6 to 7.5 days
Peak serum concentrationAchieved within 24-48 hours
Duration of actionApproximately 20-30 days

Studies have shown that after a single dose of 10 mg EEn, estradiol levels can remain elevated for up to 30 days, demonstrating its suitability for long-term HRT regimens .

1. Hormonal Regulation

EEn effectively suppresses gonadotropin release from the anterior pituitary gland, leading to decreased follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels. This suppression is crucial in transgender women undergoing feminizing hormone therapy, as it helps achieve desired estrogenic effects while minimizing testosterone levels .

2. Clinical Applications

EEn is used in various clinical settings:

  • Transgender Hormone Therapy : EEn has been shown to significantly increase serum estradiol levels in transgender women, with studies reporting mean levels around 186 pg/mL post-treatment compared to lower levels in those using alternative therapies .
  • Menopausal Symptoms : It alleviates vasomotor symptoms associated with menopause, such as hot flashes and vaginal dryness .
  • Bone Health : EEn contributes to increased bone density by inhibiting bone resorption, thus reducing the risk of osteoporosis in postmenopausal women .

Case Study: Transgender Women on EEn Therapy

A study involving 53 transgender women receiving EEn/DHPA (dihydroxyprogesterone acetate) indicated that 76% reported improved breast development satisfaction compared to other hormonal regimens. Serum estradiol levels were significantly higher in this group than in those using alternative therapies .

Clinical Trial: Estradiol Regimens Comparison

A randomized trial comparing different estradiol regimens found that participants receiving EEn experienced more stable hormonal levels and fewer fluctuations than those on oral or transdermal routes. This stability is vital for achieving consistent therapeutic outcomes in HRT .

Safety Profile and Side Effects

While EEn is generally well-tolerated, potential side effects include:

  • Cardiovascular Risks : There are concerns regarding thromboembolic events associated with estrogen therapy; however, the risk appears lower with bioidentical hormones like EEn compared to synthetic alternatives .
  • Breast Cancer Risk : Current evidence suggests that bioidentical hormones may carry a lower risk of breast cancer compared to synthetic progestins used alongside estrogens .

Properties

CAS No.

55540-97-1

Molecular Formula

C25H36O3

Molecular Weight

384.56

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl heptanoate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.